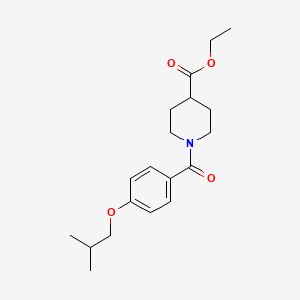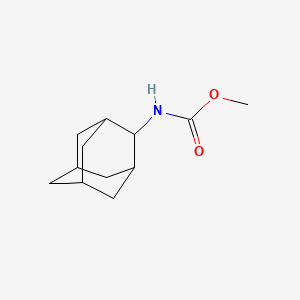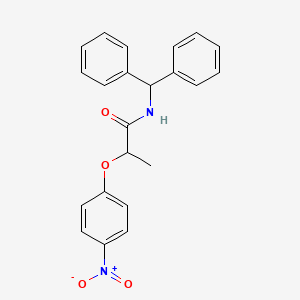![molecular formula C17H16N2O4 B4409935 3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4409935.png)
3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate
Descripción general
Descripción
3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate, also known as APN-01, is a small molecule inhibitor of angiotensin-converting enzyme 2 (ACE2). It is a promising drug candidate for the treatment of various diseases, including hypertension, cardiovascular diseases, and COVID-19.
Mecanismo De Acción
3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate inhibits ACE2, which is a key enzyme in the renin-angiotensin system (RAS). ACE2 converts angiotensin II (Ang II) to angiotensin-(1-7) (Ang-(1-7)), which has vasodilatory, anti-inflammatory, and anti-fibrotic effects. By inhibiting ACE2, this compound can increase the levels of Ang II and decrease the levels of Ang-(1-7), leading to vasoconstriction, inflammation, and fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure. This compound can also block the entry of SARS-CoV-2 into host cells by binding to ACE2. In addition, this compound has anti-inflammatory and anti-fibrotic effects in various disease models, including lung injury, liver fibrosis, and renal fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied in animal models and has shown promising results for various diseases. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is complex and involves multiple pathways, which can make it difficult to interpret the results. In addition, this compound may have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the study of 3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate. One area of research is the development of more potent and specific inhibitors of ACE2. Another area of research is the investigation of the therapeutic potential of this compound for COVID-19 and other viral infections. In addition, further studies are needed to understand the complex mechanism of action of this compound and its effects on different organs and tissues. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive and cardioprotective effects in animal models of hypertension and heart failure. This compound has also been investigated as a potential treatment for COVID-19, as it can block the entry of the virus into host cells by binding to ACE2. In addition, this compound has been shown to have anti-inflammatory and anti-fibrotic effects in various disease models.
Propiedades
IUPAC Name |
[3-[(4-acetamidophenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-14-6-8-15(9-7-14)19-17(22)13-4-3-5-16(10-13)23-12(2)21/h3-10H,1-2H3,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPFSLRZCALGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-methylpiperidine](/img/structure/B4409854.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B4409856.png)


![N-(3-{[(3-hydroxyphenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4409874.png)

![{2-[2-(allyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4409881.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]cycloheptanamine hydrochloride](/img/structure/B4409883.png)

![1-{3-[4-(3,5-dimethylpiperidin-1-yl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4409897.png)

![methyl 5-[({[3-(trifluoromethyl)phenoxy]acetyl}amino)methyl]-2-furoate](/img/structure/B4409907.png)
![4-[2-(4-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409911.png)
![3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B4409925.png)